Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate
CAS No.: 1788054-74-9
Cat. No.: VC5775996
Molecular Formula: C24H42N4O8
Molecular Weight: 514.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1788054-74-9 |
|---|---|
| Molecular Formula | C24H42N4O8 |
| Molecular Weight | 514.62 |
| IUPAC Name | tert-butyl 1,7-diazaspiro[3.4]octane-1-carboxylate;oxalic acid |
| Standard InChI | InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-5-11(13)4-6-12-8-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
| Standard InChI Key | DNHJCRBVFAVRNN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC12CCNC2.CC(C)(C)OC(=O)N1CCC12CCNC2.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound features a 1,6-diazaspiro[3.4]octane skeleton, where two nitrogen atoms are embedded in a spirocyclic framework. The tert-butyl carboxylate group () is appended to one nitrogen, while the hemioxalate moiety () balances the charge . This arrangement creates a rigid, three-dimensional geometry that enhances binding specificity in molecular interactions.
IUPAC Name and Synonyms
Synthesis and Manufacturing
Synthetic Pathways
The parent compound, tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate (CID 56962149), is typically synthesized via a spirocyclization reaction involving tert-butyl carbamate and a bifunctional amine precursor. Subsequent salt formation with oxalic acid yields the hemioxalate form . Key steps include:
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Spirocyclization: Intramolecular nucleophilic attack under basic conditions.
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Carboxylation: Introduction of the tert-butoxycarbonyl (Boc) protecting group.
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Salt Formation: Stoichiometric reaction with oxalic acid to stabilize the product .
Industrial Production
Aladdin Scientific offers the compound at ≥97% purity, with a molecular weight of 514.6123 g/mol . Manufacturing protocols emphasize room-temperature storage to prevent decomposition, reflecting the compound’s moderate stability .
Physical and Chemical Properties
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 514.6 g/mol |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 10 |
| Rotatable Bonds | 5 |
| Exact Mass | 514.30026431 Da |
The compound’s high hydrogen bond acceptor count (10) suggests significant solubility in polar aprotic solvents like DMSO or DMF, while the tert-butyl group enhances lipid membrane permeability.
Applications in Pharmaceutical Research
Protein Degrader Development
As a "Protein Degrader Building Block" , this spirocyclic amine serves as a scaffold for proteolysis-targeting chimeras (PROTACs). Its rigid structure facilitates precise orientation of E3 ligase-binding moieties and target protein ligands, optimizing ternary complex formation .
Prodrug Applications
The Boc-protected amine allows controlled release of active species under physiological conditions. For example, acid-catalyzed cleavage in lysosomes generates primary amines capable of covalent target engagement.
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